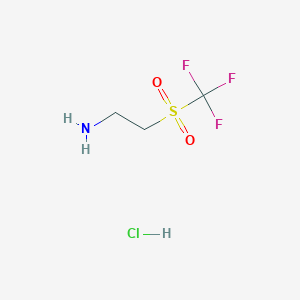

![molecular formula C14H11ClF2N2O B2824338 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide CAS No. 1118822-68-6](/img/structure/B2824338.png)

2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide” is a chemical compound with the linear formula C14H10ClF2NO2 . It is related to 2-(2,4-Difluorophenyl)pyridine .

Molecular Structure Analysis

The molecular formula of this compound is C14H10ClF2NO2 . Its average mass is 268.647 Da and its monoisotopic mass is 268.021484 Da . For a detailed molecular structure, a specialized chemical structure reference or a computational chemistry tool should be consulted.Scientific Research Applications

Synthesis and Chemical Modification

Research on pyridine derivatives, such as the synthesis and structure-activity relationship (SAR) studies of 5,6-diarylpyridines as human CB1 inverse agonists, demonstrates the chemical versatility and potential therapeutic applications of these compounds. This work involves the modification of the pyridine ring and its substituents to achieve desired biological activities, indicating a methodological framework that could be applied to the synthesis and optimization of "2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide" for specific scientific purposes (Meurer et al., 2005).

Application in Material Science

Pyridine carboxamides have been utilized in the synthesis of new materials, such as the development of novel polyamides with inherent viscosities indicating their potential use in high-performance materials. This application showcases the utility of pyridine derivatives in polymer science, suggesting possible research avenues for "this compound" in the creation of new polymeric materials (Faghihi & Mozaffari, 2008).

Biomedical Research

Compounds structurally related to "this compound" have been evaluated for their biological activities, such as the investigation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone for potential antidepressant and nootropic effects. This indicates the compound's relevance in the design and discovery of new therapeutic agents, with the possibility of exploring its effects on various biological targets (Thomas et al., 2016).

Catalysis and Chemical Reactions

Research into the catalytic properties of pyridinecarboxamidato-Nickel(II) complexes highlights the role of pyridine derivatives in facilitating ethylene polymerization, suggesting potential catalytic applications for "this compound" in industrial chemical processes (Lee, Bu, & Bazan, 2001).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.

Mode of Action

Similar indole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives, which share structural similarities with the compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Based on the known effects of similar indole derivatives, it can be inferred that the compound may have a broad spectrum of biological activities .

Properties

IUPAC Name |

2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF2N2O/c1-8(11-3-2-10(16)7-12(11)17)19-14(20)9-4-5-18-13(15)6-9/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOQQTHJPUGZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)

![3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2824265.png)

![9-bromo-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2824266.png)

![4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2824267.png)

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2824269.png)

![(E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2824274.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2824275.png)

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate](/img/structure/B2824276.png)

![5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2824277.png)